4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one
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Overview
Description
4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one is a complex organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl-4’-nitrophenyl ether
- 4-Chloro-4’-nitrobenzophenone
- 4-Chlorophenyl phosphorodichloridate
Uniqueness
4-(4-Chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydropyridin-2(1H)-one stands out due to its unique combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C17H13ClN2O3 |
---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(4-nitrophenyl)-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C17H13ClN2O3/c18-14-5-1-11(2-6-14)13-9-16(19-17(21)10-13)12-3-7-15(8-4-12)20(22)23/h1-9,13H,10H2,(H,19,21) |
InChI Key |
OFRVMQQOHMYWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(NC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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